molecular formula C16H15NO B2858647 3-(1-Naphthylamino)cyclohex-2-en-1-one CAS No. 326610-91-7

3-(1-Naphthylamino)cyclohex-2-en-1-one

Cat. No.: B2858647
CAS No.: 326610-91-7
M. Wt: 237.302
InChI Key: ROEDTQBQKAUASI-UHFFFAOYSA-N
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Description

3-(1-Naphthylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C16H15NO It is characterized by the presence of a naphthylamino group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthylamino)cyclohex-2-en-1-one typically involves the reaction of 1-naphthylamine with cyclohex-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the amine to the enone. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylamino)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthylamino ketones.

    Reduction: Reduction reactions can convert the enone group to a saturated cyclohexanone derivative.

    Substitution: The naphthylamino group can participate in electrophilic substitution reactions, introducing various substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Naphthylamino ketones.

    Reduction: Saturated cyclohexanone derivatives.

    Substitution: Various substituted naphthylamino derivatives.

Scientific Research Applications

3-(1-Naphthylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Naphthylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The naphthylamino group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Naphthylamino)cyclohex-2-en-1-one: Similar structure but with the naphthylamino group in a different position.

    3-(Phenylamino)cyclohex-2-en-1-one: Contains a phenylamino group instead of a naphthylamino group.

    3-(Benzylamino)cyclohex-2-en-1-one: Features a benzylamino group.

Uniqueness

3-(1-Naphthylamino)cyclohex-2-en-1-one is unique due to the specific positioning of the naphthylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(naphthalen-1-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEDTQBQKAUASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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